1,3-Dichloro-1,1,2,3-tetrafluoropropane
Description
1,3-Dichloro-1,1,2,3-tetrafluoropropane (molecular formula: C₃H₂Cl₂F₄) is a halogenated hydrocarbon with a propane backbone substituted by two chlorine and four fluorine atoms. This compound belongs to the hydrochlorofluorocarbon (HCFC) family, which has historically been used in industrial applications such as refrigerants, solvents, and blowing agents. Its molecular structure (Cl and F substitution at positions 1,1,2,3) influences its physical properties, reactivity, and environmental impact.
Properties
CAS No. |
139754-77-1 |
|---|---|
Molecular Formula |
C3H2Cl2F4 |
Molecular Weight |
184.94 g/mol |
IUPAC Name |
1,3-dichloro-1,1,2,3-tetrafluoropropane |
InChI |
InChI=1S/C3H2Cl2F4/c4-2(7)1(6)3(5,8)9/h1-2H |
InChI Key |
LDZUGJKPSSIKOI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)Cl)(C(F)(F)Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3-Dichloro-1,1,2,3-tetrafluoropropane typically involves the fluorination of chlorinated hydrocarbons. One common method includes the reaction of dichlorofluoromethane with tetrafluoroethylene under controlled conditions . This process can be carried out in the presence of a catalyst, such as copper-substituted α-chromium oxide , at elevated temperatures and pressures . Industrial production methods often involve continuous feed systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,3-Dichloro-1,1,2,3-tetrafluoropropane undergoes several types of chemical reactions, including:
Substitution: Halogen substitution reactions can occur, where chlorine or fluorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include hydrogen fluoride , chlorine , and hydroxyl radicals . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dichloro-1,1,2,3-tetrafluoropropane has several scientific research applications:
Mechanism of Action
The mechanism by which 1,3-Dichloro-1,1,2,3-tetrafluoropropane exerts its effects involves interactions with molecular targets such as hydroxyl radicals and chlorine atoms . These interactions can lead to the formation of reactive intermediates, which can further react to produce various by-products . The pathways involved in these reactions are complex and depend on the specific environmental conditions and the presence of other reactive species .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
| Compound Name | Molecular Formula | CAS Number | Fluorine/Chlorine Substitution Pattern |
|---|---|---|---|
| 1,2-Dichloro-1,1,2,3-tetrafluoropropane | C₃H₂Cl₂F₄ | 149329-26-0 | Cl at 1,2; F at 1,1,2,3 |
| 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane | C₃HF₄Cl₃ | 422-54-8 | Cl at 1,3,3; F at 1,1,2,2 |
| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) | C₃HF₅Cl₂ | 507-55-1 | Cl at 1,3; F at 1,1,2,2,3 |
| 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane | C₃Cl₄F₄ | 2268-46-4 | Cl at 1,1,1,3; F at 2,2,3,3 |
These analogs vary in halogen substitution, affecting polarity, stability, and environmental persistence.
Physical and Chemical Properties
Critical properties of selected analogs:
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